An In-depth Technical Guide to the Chemical Properties of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid
An In-depth Technical Guide to the Chemical Properties of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
4-Ethoxycarbonyl-2-methoxyphenylboronic acid is a versatile organic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural features, namely the presence of a boronic acid moiety, an ethoxycarbonyl group, and a methoxy group on the phenyl ring, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective utilization in chemical synthesis. The key properties of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 603122-86-7 | [1][2] |
| Molecular Formula | C₁₀H₁₃BO₅ | [1][2] |
| Molecular Weight | 224.02 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [2] |
| Storage | Recommended to be stored refrigerated (2-8°C) in a dry environment. | [1][2] |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)B(O)O)OC | [2] |
| InChI Key | BGZDEQUZDOOMMD-UHFFFAOYSA-N | [1] |
Computational Data:
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 75.99 Ų | [2] |
| LogP | -0.4483 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Rotatable Bonds | 4 | [2] |
Synthesis
A related synthesis for 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride has been described, which involves the nitration of p-carboxyphenylboronic acid, followed by esterification and reduction.[3] This suggests that functional group manipulation on a pre-existing phenylboronic acid core is a viable strategy.
Stability and Handling
Boronic acids, as a class of compounds, exhibit a degree of instability, particularly towards oxidation and protodeboronation (the cleavage of the C-B bond by a proton source). The stability of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is influenced by its substitution pattern. The presence of two electron-donating groups (methoxy and, to a lesser extent, ethoxycarbonyl through resonance) can affect the electrophilicity of the boron atom and, consequently, its stability.
It is recommended to handle 4-Ethoxycarbonyl-2-methoxyphenylboronic acid in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[4] Storage under an inert atmosphere (e.g., argon or nitrogen) can help to minimize degradation over time. For long-term storage, refrigeration is advised.[1][2]
Spectroscopic Data
¹H NMR (Predicted):
-
Aromatic Protons: Three signals in the aromatic region (typically 7.0-8.0 ppm). The proton ortho to the boronic acid group is expected to be the most downfield, followed by the proton ortho to the methoxy group, and finally the proton ortho to the ethoxycarbonyl group. The coupling patterns will be informative (doublets and a doublet of doublets).
-
Methoxy Group: A singlet around 3.8-4.0 ppm.
-
Ethoxy Group: A quartet (CH₂) around 4.2-4.4 ppm and a triplet (CH₃) around 1.3-1.5 ppm.
-
Boronic Acid Protons: A broad singlet, which may be exchangeable with D₂O, typically in the region of 8.0-8.5 ppm.
¹³C NMR (Predicted):
-
Carbonyl Carbon: A signal in the range of 165-170 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm). The carbon attached to the boron atom will be broad due to quadrupolar relaxation.
-
Methoxy Carbon: A signal around 55-60 ppm.
-
Ethoxy Carbons: Signals for the CH₂ and CH₃ groups around 60-65 ppm and 14-16 ppm, respectively.
For comparison, the ¹H NMR spectrum of the closely related 4-(methoxycarbonyl)phenylboronic acid is available and can provide a reference for the aromatic proton signals.[5]
Reactivity and Applications
The primary utility of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[6][7]
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The electron-donating methoxy group at the ortho position and the ethoxycarbonyl group at the para position of 4-Ethoxycarbonyl-2-methoxyphenylboronic acid influence its reactivity. The methoxy group can enhance the rate of the transmetalation step by increasing the nucleophilicity of the aryl group being transferred to the palladium center.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
While a specific protocol for 4-Ethoxycarbonyl-2-methoxyphenylboronic acid is not available, a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with a chloropyrimidine is presented below. This can serve as a starting point for reaction optimization.
Reaction: Coupling of 2,4-dichloropyrimidine with an arylboronic acid.[8]
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
4-Ethoxycarbonyl-2-methoxyphenylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
To a reaction vessel, add the 2,4-dichloropyrimidine, 4-Ethoxycarbonyl-2-methoxyphenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Medicinal Chemistry
Arylboronic acids are crucial building blocks in the synthesis of biologically active molecules.[2][6] The 2-methoxy-4-ethoxycarbonylphenyl moiety can be found in various compounds of pharmaceutical interest. For instance, related structures are being investigated as inhibitors of dengue viral replication.[9] The ability to readily introduce this substituted phenyl ring via Suzuki-Miyaura coupling makes 4-Ethoxycarbonyl-2-methoxyphenylboronic acid a valuable tool for drug discovery and development.
Conclusion
4-Ethoxycarbonyl-2-methoxyphenylboronic acid is a valuable and versatile reagent in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an attractive building block for the synthesis of complex organic molecules. This guide has provided a comprehensive overview of its chemical properties, including stability, handling, and spectroscopic characterization, as well as a practical guide to its application in one of the most important C-C bond-forming reactions. For researchers and scientists in both academia and industry, a thorough understanding of this reagent will undoubtedly facilitate the development of novel synthetic methodologies and the discovery of new chemical entities with potential therapeutic applications.
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Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis. [Link]
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Raines, R. T., et al. Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
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- Google Patents.
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